1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689306
InChI: InChI=1S/C9H15NO2.ClH/c11-8(12)9-2-1-5-10(6-3-9)7-4-9;/h1-7H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16689306

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name 1-azabicyclo[3.2.2]nonane-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c11-8(12)9-2-1-5-10(6-3-9)7-4-9;/h1-7H2,(H,11,12);1H
Standard InChI Key PRIMREZPIYPXOL-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCN(C1)CC2)C(=O)O.Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclo[3.2.2]nonane skeleton, a fused ring system comprising seven-membered and two-membered rings. The nitrogen atom is embedded within the bicyclic framework, while the carboxylic acid group (-COOH) is appended at position 5 . The hydrochloride salt form enhances stability and solubility, making it suitable for laboratory and industrial applications. The SMILES notation Cl.O=C(O)C12CCCN(CC1)CC2\text{Cl.O=C(O)C12CCCN(CC1)CC2} delineates the connectivity of atoms, highlighting the bicyclic core and functional groups .

Crystallographic and Stereochemical Considerations

Although crystallographic data are unavailable, the compound’s rigid bicyclic structure imposes steric constraints that influence its reactivity. The nitrogen atom’s lone pair participates in hydrogen bonding, while the carboxylic acid group contributes to acidity (pKa23\text{pKa} \approx 2-3). The LogP value, estimated at 2.14 based on analogous compounds, suggests moderate lipophilicity, balancing solubility and membrane permeability .

Synthesis and Purification

Synthetic Routes

The synthesis of 1-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves multi-step sequences, often starting with cyclization reactions to form the bicyclic core. A typical route may include:

  • Ring-Closing Metathesis: Formation of the bicyclic amine using Grubbs catalysts.

  • Carboxylation: Introduction of the carboxylic acid group via carbon dioxide insertion or hydrolysis of nitriles.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Optimization Challenges

Key challenges include achieving regioselectivity in carboxylation and minimizing side reactions during cyclization. Purification often employs recrystallization or column chromatography to isolate the hydrochloride salt, with yields varying based on reaction conditions .

Chemical and Physical Properties

Reactivity Profile

The compound exhibits dual reactivity from its amine and carboxylic acid groups. The amine participates in alkylation and acylation reactions, while the carboxylic acid undergoes esterification and amide coupling. The hydrochloride salt’s ionic nature enhances solubility in polar solvents like water and methanol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16ClNO2\text{C}_9\text{H}_{16}\text{ClNO}_2
Molecular Weight205.68 g/mol
LogP (Estimated)2.14
SolubilityHigh in polar solvents

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a key intermediate in synthesizing bicyclic amines for drug discovery. Its rigid scaffold is leveraged to design molecules with enhanced binding affinity and metabolic stability .

Pharmacological Mechanisms

Signal Transduction Pathways

Analogous compounds inhibit Aβ(1-42)-induced apoptosis by activating JAK2, which phosphorylates PI3K and Akt, promoting cell survival . This mechanism underscores the compound’s potential in neurodegenerative disease research, though empirical validation is needed.

Antagonism by Angiotensin II

Angiotensin II, via AT2 receptors, antagonizes α7 nAChR-mediated signaling by activating tyrosine phosphatases, which dephosphorylate JAK2 . This interaction highlights the compound’s role in studying cross-talk between neurotransmitter and hormone systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator